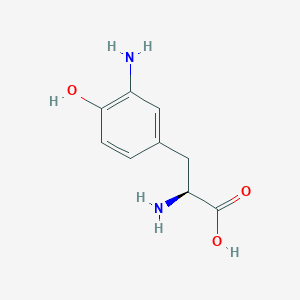

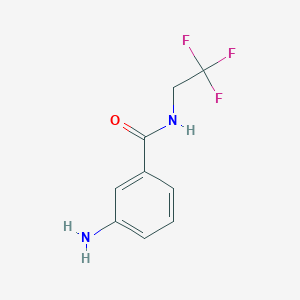

3-Amino-L-tyrosine

概要

説明

3-Amino-L-Tyrosine is a derivative of L-tyrosine . It is an amino acid found in the diet that is metabolized to produce catecholamines such as dopamine (DA) and norepinephrine (NE) . It completely inhibits the growth of a tyrosine-sensitive mutant of N. crassa when used at a concentration of 400 µM .

Synthesis Analysis

The synthesis of L-tyrosine involves the use of the optimal host strain Bacillus amyloliquefaciens HZ-12 . The recombinant expression of 15 prephenate dehydrogenase genes led to the discovery of the best gene, Bao - tyrA from B. amyloliquefaciens HZ-12 .Molecular Structure Analysis

L-Tyrosine is an organic molecule (4-hydroxyphenylalanine or l-2-amino-3- (4-hydroxyphenyl)propanoic acid, C9H11NO3) consisting of the hydroxyphenyl ring and alanine residuum .Chemical Reactions Analysis

The aromatic amino acid tyrosine is an essential precursor for the synthesis of catecholamines, including l-DOPA, tyramine, and dopamine .Physical And Chemical Properties Analysis

3-Amino-L-tyrosine has a molecular weight of 196.2 g/mol . It has a boiling point of 427.9±45.0 °C and a density of 1.420±0.06 g/cm3 .科学的研究の応用

Biocatalytic Derivatization

3-Amino-L-tyrosine: plays a crucial role in the biocatalytic derivatization of L-tyrosine, which is a process used to produce a variety of high-value chemicals . These derivatives have applications across multiple industries, including pharmaceuticals, food, and cosmetics.

Pharmaceutical Industry

In pharmaceuticals, 3-Amino-L-tyrosine is a precursor for the synthesis of complex molecules. It’s used in the production of compounds like L-DOPA, which is essential for treating conditions such as Parkinson’s disease .

Food Industry

The food industry utilizes derivatives of L-tyrosine, which can be obtained from 3-Amino-L-tyrosine , for enhancing nutritional value and as additives in various food products .

Cosmetics

In cosmetics, 3-Amino-L-tyrosine derivatives are used as tyrosinase inhibitors to treat skin hyperpigmentation. They play a role in controlling the activity of enzymes responsible for skin pigmentation .

Agriculture

3-Amino-L-tyrosine: is involved in the synthesis of plant metabolites that are essential for plant survival. It serves as a starting point for the production of compounds like tocopherols and ubiquinone, which are crucial for plant health and nutrition .

Environmental Science

In environmental science, 3-Amino-L-tyrosine is part of studies investigating the reactions of amino acids with disinfectants like chlorine dioxide. This research is significant for understanding the mechanisms of water disinfection and the environmental impact of such processes .

作用機序

Target of Action

3-Amino-L-tyrosine, a derivative of the amino acid tyrosine, is likely to interact with similar targets as its parent compound. Tyrosine is known to interact with various enzymes and receptors in the body. It is a precursor of several neurotransmitters, including dopamine, norepinephrine, and epinephrine . Therefore, it’s plausible that 3-Amino-L-tyrosine may interact with similar targets, influencing the synthesis of these neurotransmitters.

Mode of Action

Tyrosine is known to be a substrate for various enzymes, including tyrosinase, which converts tyrosine into L-DOPA, a precursor of several neurotransmitters . It’s possible that 3-Amino-L-tyrosine may also serve as a substrate for these enzymes, leading to the production of modified neurotransmitters.

Biochemical Pathways

Tyrosine is involved in several biochemical pathways, including the synthesis of neurotransmitters and hormones . It’s synthesized from phenylalanine and can be further converted into L-DOPA by the enzyme tyrosinase . L-DOPA is then converted into dopamine, norepinephrine, and epinephrine. Given its structural similarity to tyrosine, 3-Amino-L-tyrosine may be involved in similar pathways, potentially leading to the production of modified neurotransmitters.

Pharmacokinetics

It’s known that amino acids like tyrosine are absorbed in the gut and distributed throughout the body via the bloodstream . They can cross the blood-brain barrier, allowing them to influence brain chemistry

Result of Action

Given its similarity to tyrosine, it may influence the synthesis of neurotransmitters, potentially leading to changes in neural signaling This could have various effects on mood, cognition, and other brain functions

Action Environment

The action of 3-Amino-L-tyrosine, like other biochemical compounds, can be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the absorption and distribution of 3-Amino-L-tyrosine in the body .

Safety and Hazards

将来の方向性

The electropolymerization of a bioderived analogue of dopamine, 3-amino-L-tyrosine (ALT) is demonstrated. The properties of the resultant polymer, poly-amino-L-tyrosine (p-ALT), exhibit several characteristics complementary to or even exceeding those of PDA and of its analog, poly-norepinephrine (p-NorEp), rendering p-ALT attractive for the development of sensors and photoactive devices .

特性

IUPAC Name |

(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGSZHUEECCEAP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952408 | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-L-tyrosine | |

CAS RN |

300-34-5 | |

| Record name | 3-Aminotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

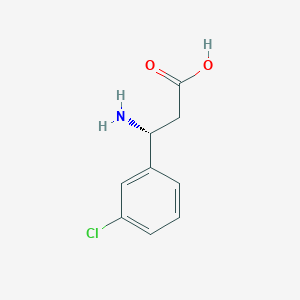

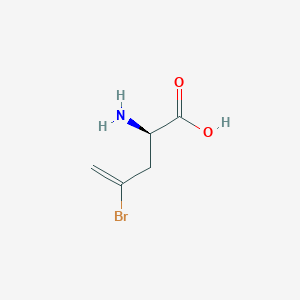

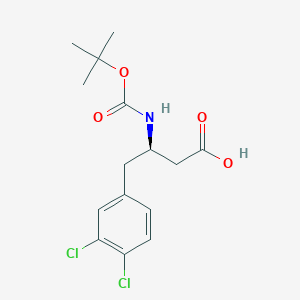

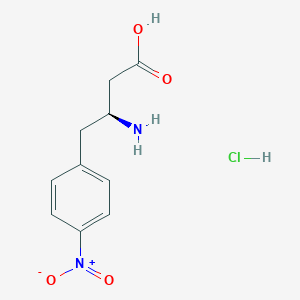

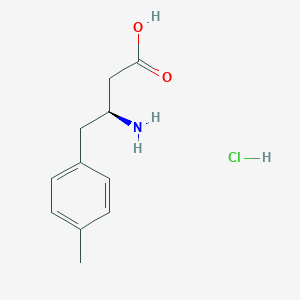

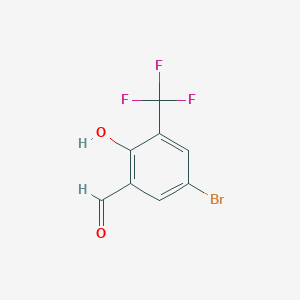

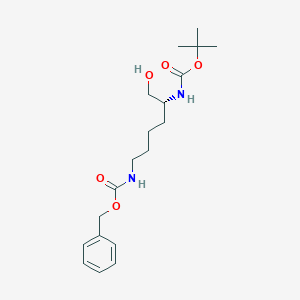

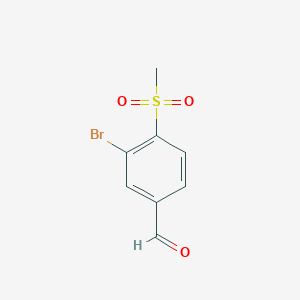

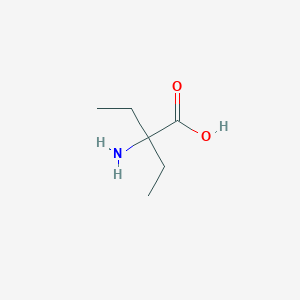

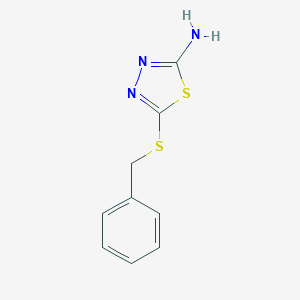

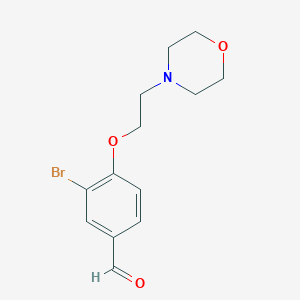

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

![[2-(4-Benzylpiperazin-1-yl)phenyl]methanol](/img/structure/B112375.png)